molecular formula C10H10N2O2S B1501343 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol CAS No. 929339-92-4

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol

Cat. No.: B1501343
CAS No.: 929339-92-4
M. Wt: 222.27 g/mol
InChI Key: QLARRMZZRCSUQS-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is a chemical compound that features a thiazole ring fused to a benzene ring with hydroxyl and amino groups

Mechanism of Action

Target of Action

The primary target of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is Leukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses.

Mode of Action

It is believed to interact with its target, leukotriene a-4 hydrolase, potentially altering its function

Biochemical Analysis

Biochemical Properties

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The interaction between this compound and leukotriene A-4 hydrolase can inhibit the enzyme’s activity, thereby modulating the inflammatory process. Additionally, the compound’s phenol group allows it to participate in redox reactions, potentially acting as an antioxidant .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in cellular communication and immune response . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of leukotriene A-4 hydrolase, preventing the enzyme from catalyzing its substrate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . High doses of this compound can lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to participate in redox reactions, acting as an antioxidant and modulating the levels of reactive oxygen species (ROS) in cells . Additionally, this compound can influence the activity of enzymes involved in the metabolism of amino acids and carbohydrates, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The presence of this compound in these compartments allows it to interact with different biomolecules, thereby exerting its effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring is usually formed through the reaction of a suitable amine with carbon disulfide and an alpha-haloketone.

  • Introduction of Substituents:

  • Methylation: The methylation of the benzene ring at the 2-position is typically performed using a methylating agent such as methyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl groups to carbonyl groups, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can reduce the nitro group to an amino group, if present.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating infections and oxidative stress-related diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol: Similar structure but lacks the methyl group at the 2-position.

  • 2,4-Disubstituted Thiazoles: Various substituents on the thiazole ring affecting biological outcomes.

Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol is unique due to its specific arrangement of functional groups, which contributes to its distinct biological and chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-5-8(13)3-2-6(9(5)14)7-4-15-10(11)12-7/h2-4,13-14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLARRMZZRCSUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol
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4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol
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4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol
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4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol
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4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol
Reactant of Route 6
4-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzene-1,3-diol

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